

Spectroscopic Characterization of 1-Ethylbenz(cd)indol-2(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: **1-Ethylbenz(cd)indol-2(1H)-one**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **1-Ethylbenz(cd)indol-2(1H)-one**. While direct experimental spectra for this specific molecule are not readily available in the public domain, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis and characterization of such molecules in a research and drug development context.

Compound Overview

1-Ethylbenz(cd)indol-2(1H)-one, with the Chemical Abstracts Service (CAS) number 1830-56-4, is a derivative of the benz[cd]indol-2(1H)-one ring system. Its molecular formula is C₁₃H₁₁NO, and it has a molecular weight of approximately 197.24 g/mol. The structure features a tricyclic aromatic core with an ethyl group attached to the nitrogen atom. This class of compounds is of interest in medicinal chemistry due to the biological activities exhibited by various derivatives. Accurate spectroscopic characterization is the cornerstone of any research involving the synthesis and application of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Ethylbenz(cd)indol-2(1H)-one**. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.2	Multiplet	3H	Aromatic Protons
~ 7.2 - 7.6	Multiplet	3H	Aromatic Protons
~ 4.2	Quartet	2H	-N-CH ₂ -CH ₃
~ 1.4	Triplet	3H	-N-CH ₂ -CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~ 165 - 170	C=O (Amide Carbonyl)
~ 120 - 140	Aromatic Carbons
~ 110 - 120	Aromatic Carbons
~ 35 - 40	-N-CH ₂ -CH ₃
~ 13 - 16	-N-CH ₂ -CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm $^{-1}$)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2970 - 2850	Medium	Aliphatic C-H Stretch
~ 1680 - 1650	Strong	C=O Stretch (Amide)
~ 1600 - 1450	Medium-Strong	Aromatic C=C Stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
197	High	$[M]^+$ (Molecular Ion)
168	Medium	$[M - C_2H_5]^+$
140	Medium	$[M - C_2H_5 - CO]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **1-Ethylbenz(cd)indol-2(1H)-one**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

- Acquire a ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ^1H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm^{-1} .

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source. This is often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- If using GC-MS, inject a small volume (e.g., 1 μ L) of the solution into the GC inlet. The GC will separate the compound from any impurities before it enters the mass spectrometer.

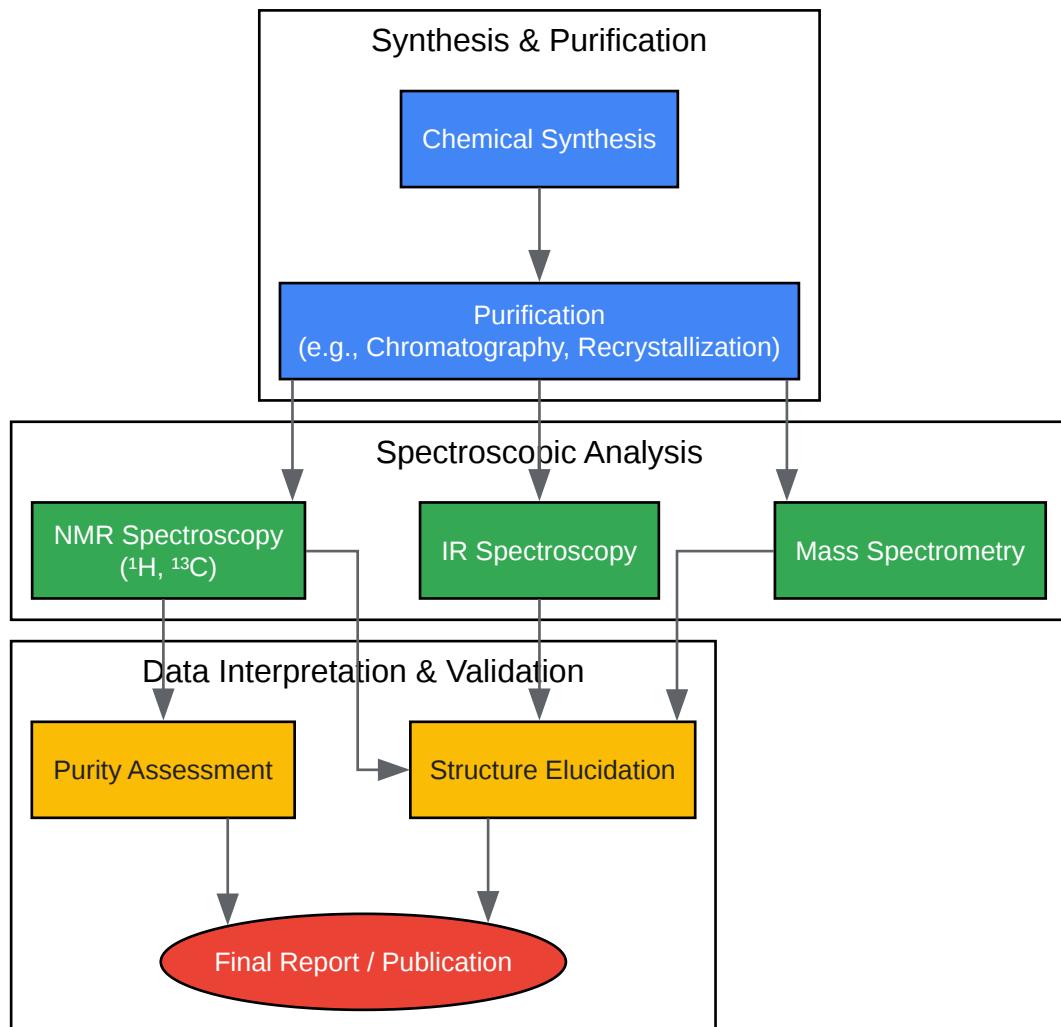
Data Acquisition:

- The sample is vaporized and introduced into the ion source.
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes ionization and fragmentation of the molecule.
- The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and data interpretation.

Conclusion

The spectroscopic characterization of **1-Ethylbenz(cd)indol-2(1H)-one** is essential for its unambiguous identification and the assessment of its purity. This guide provides the expected NMR, IR, and Mass Spec data, along with detailed, generalized protocols for their acquisition. For researchers working on the synthesis or application of this compound, these protocols and predicted data serve as a valuable reference for experimental design and data interpretation.

The successful acquisition and interpretation of this spectroscopic data are critical steps in advancing research and development involving this and related heterocyclic compounds.

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